molecular formula C13H26N2O2 B181970 Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester CAS No. 158958-41-9

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B181970
CAS No.: 158958-41-9
M. Wt: 242.36 g/mol
InChI Key: QTKIXLPXKKSGGQ-UHFFFAOYSA-N
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Description

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H26N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with carbamoyl chlorides or isocyanates. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate ester to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    N-Boc-piperidine: A piperidine derivative with a tert-butoxycarbonyl protecting group.

    Ethyl carbamate: A simpler carbamate ester without the piperidine ring.

Uniqueness

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is unique due to its combination of the piperidine ring and the carbamate ester functional group. This combination imparts specific chemical and biological properties that are not present in simpler compounds like piperidine or ethyl carbamate. The presence of the tert-butyl ester group also enhances its stability and reactivity in certain reactions .

Properties

IUPAC Name

tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-6-8-14-9-7-11/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIXLPXKKSGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNCC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599243
Record name tert-Butyl ethyl[(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158958-41-9
Record name tert-Butyl ethyl[(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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